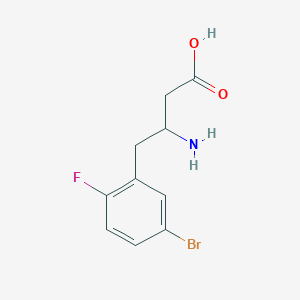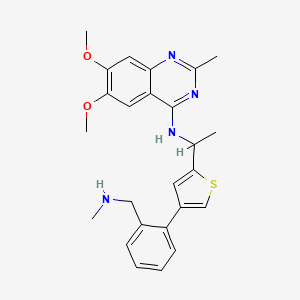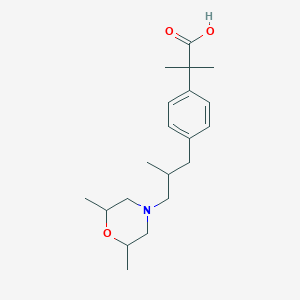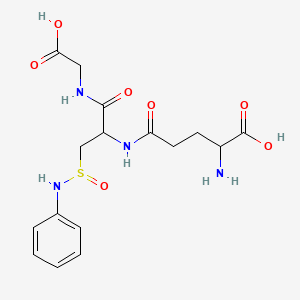
5-(Methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfonyl)pyrimidine is a heterocyclic compound containing a pyrimidine ring substituted with a methylsulfonyl group at the 5-position. Pyrimidines are aromatic heterocyclic compounds with nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the methylsulfonyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylsulfonyl chloride under basic conditions. One common method is the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
5-(Methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-(Methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfonyl)pyrimidine
- 4-(Methylsulfonyl)pyrimidine
- 5-Methyl-2-(methylsulfonyl)pyrimidine
Uniqueness
5-(Methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methylsulfonyl-substituted pyrimidines, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
特性
CAS番号 |
14080-16-1 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC名 |
5-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-6-4-7-3-5/h2-4H,1H3 |
InChIキー |
FKACIIOBLKNRPT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)

![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)



![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)

![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)
![[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B15125746.png)
![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)
